REACTION_CXSMILES
|
O[NH:2][C:3](=[N:8][C:9]1[CH:14]=[CH:13][C:12]([I:15])=[CH:11][N:10]=1)[C:4]([CH3:7])([CH3:6])[CH3:5].N1C=CC=CC=1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:4]([C:3]1[N:8]=[C:9]2[CH:14]=[CH:13][C:12]([I:15])=[CH:11][N:10]2[N:2]=1)([CH3:7])([CH3:6])[CH3:5]
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Name
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N-Hydroxy-N′-(5-iodo-pyridin-2-yl)-2,2-dimethyl-propionamidine
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Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
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ONC(C(C)(C)C)=NC1=NC=C(C=C1)I
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Name
|
|
Quantity
|
2.8 mL
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Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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2.5 (± 2.5) °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 1 hour at 0-5° C. and 4 hours at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
The reaction mixture was extracted with saturated NaHCO3 solution and two times with a small volume of dichloromethane
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Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography
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Type
|
WASH
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Details
|
eluting with heptane:ethyl acetate 100:0→0:100
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Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN2C(C=CC(=C2)I)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |